7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione
Description
Properties
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVWNBVRRZEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396642 | |
| Record name | 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4183-87-3 | |
| Record name | 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4183-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 7,7-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Materials : Cyclopentadiene and acyclic olefins such as 2-butene or 1-butene are used as primary reactants.
- Reaction Type : Diels-Alder cycloaddition forms the bicyclic framework.
- Catalysts and Conditions : The reaction can be conducted under mild temperatures (20°C to 150°C depending on catalyst acidity) and often uses isomerization catalysts to improve yield and selectivity.
- Process Steps :
- Step 1: Diels-Alder reaction between cyclopentadiene and 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates.
- Step 2: Isomerization of these intermediates to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
- Optional Step 3: Hydrogenation and dehydration steps if starting from crotonaldehyde and dicyclopentadiene, though this is less economical.
This method is advantageous because it starts from inexpensive and readily available materials and can be conducted in one or two steps, reducing production costs and complexity.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder Reaction | Cyclopentadiene + 2-butene | 20-150°C, isomerization catalyst | Forms bicyclo[2.2.1]heptane intermediates |
| 2 | Isomerization | Isomerization catalyst | 20-400°C depending on catalyst acidity | Converts intermediates to dimethylbicyclo[2.2.1]heptane derivatives |
| 3 | Oxidation to Diketone | Chromium-based oxidants or equivalents | Controlled temperature, solvent | Introduces 2,3-dione functionality |
| 4 | Bromination (Derivative) | N-bromosuccinimide, benzoyl peroxide | Reflux in CCl4 | Produces 7-(bromomethyl) derivative for further synthesis |
Research Findings and Notes
- The bicyclo[2.2.1]heptane-2,3-dione chromophore is planar, influencing its optical and chemical properties.
- The Diels-Alder approach starting from inexpensive olefins and cyclopentadiene is preferred industrially due to cost-effectiveness and fewer steps compared to older methods involving crotonaldehyde and dicyclopentadiene.
- Bromination of the diketone allows for versatile chemical modifications, increasing the compound's utility in research and pharmaceutical synthesis.
- The isomerization step’s temperature range depends heavily on the acid strength of the catalyst, allowing fine control over product distribution.
Scientific Research Applications
Photoinitiator in Polymer Chemistry
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione is predominantly used as a photoinitiator in the curing of dental resins and other polymeric materials. Upon exposure to UV light, CQ generates free radicals that initiate the polymerization of monomers, leading to the formation of solid polymers. This property is critical in applications requiring rapid curing processes.
Biological Activities
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that CQ derivatives can inhibit bacterial growth and exhibit antifungal activities.
- Anti-inflammatory Effects : CQ has been investigated for its ability to reduce inflammation in biological systems.
These properties suggest potential applications in pharmaceuticals and therapeutic agents.
Drug Delivery Systems
The compound is being explored for its role in drug delivery systems , particularly in photodynamic therapy (PDT). In PDT, CQ can be used to activate photosensitizers that target cancer cells upon light activation, leading to localized treatment effects.
Industrial Applications
In addition to its use in dental materials, CQ is also employed in:
- Adhesives : Its photoinitiating properties are utilized in adhesive formulations requiring controlled curing.
- Coatings : CQ is used in protective coatings where rapid polymerization is advantageous.
Case Study 1: Photopolymerization of Dental Resins
A study evaluated the effectiveness of CQ as a photoinitiator in dental resins. The results demonstrated that CQ provided rapid polymerization under UV light, significantly improving the mechanical properties of the cured resin compared to traditional initiators.
Case Study 2: Antimicrobial Activity
Research conducted on various CQ derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on CQ's structure.
Mechanism of Action
The primary mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione involves its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the carbonyl groups, which absorb light and facilitate the generation of reactive species.
Comparison with Similar Compounds
Structural and Functional Group Variations
Camphorquinone (1R,4R)-4,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Key Differences :
- Applications : Used as a biochemical reagent and photoinitiator in dental composites due to its UV sensitivity .
Cantharidin (exo-2,3-Dimethyl-7-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride)
- Molecular Formula : C₁₀H₁₂O₄
- Key Differences :
- Reactivity : The anhydride group reacts readily with nucleophiles, enabling covalent modifications in biological systems .
3-Oxime Derivatives (e.g., 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione 3-Oxime)
- CAS Example: 663-17-2 (C₁₀H₁₅NO₂)
- Key Differences: Substitution of one keto group with an oxime (-NOH) functionality. Enhanced solubility in polar solvents and altered biological activity .
Physicochemical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| 7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione | C₉H₁₂O₂ | 224.9 | – | 1.113 | Diketones |
| Camphorquinone | C₁₀H₁₄O₂ | – | 197–202 | – | Diketones, Trimethyl |
| Cantharidin | C₁₀H₁₂O₄ | Sublimes at 110 | 218–220 | 1.41 | Anhydride |
| 3-Oxime Derivative (663-17-2) | C₁₀H₁₅NO₂ | – | – | – | Diketone, Oxime |
Notes:
- The target compound’s higher boiling point compared to camphorquinone reflects differences in intermolecular forces and molecular symmetry .
- Cantharidin’s anhydride group contributes to its reactivity and toxicity .
Biological Activity
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione, commonly referred to as camphorquinone , is a bicyclic diketone with the molecular formula CHO. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique bicyclic structure and the presence of two ketone groups make it an attractive subject for various scientific investigations.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against a variety of microorganisms, showing effectiveness in inhibiting growth and biofilm formation. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of camphorquinone on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to untreated controls. This suggests that camphorquinone may be beneficial in managing inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to generate free radicals upon photochemical activation. This property is particularly useful in applications such as photodynamic therapy and drug delivery systems where light-induced reactions can enhance therapeutic efficacy.
Research Findings
Recent studies have explored various aspects of the biological activity of camphorquinone:
- Photoinitiator Applications : As a photoinitiator in polymer chemistry, camphorquinone facilitates the polymerization process through radical generation upon exposure to UV light.
- Potential Drug Delivery Systems : Ongoing research is investigating its use as a component in drug delivery systems due to its ability to enhance drug solubility and stability.
- Oxidative Stress Reduction : Studies have indicated that camphorquinone derivatives can alleviate oxidative stress and reduce skeletal muscle atrophy, highlighting its potential therapeutic applications in muscle degenerative diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key structural and spectroscopic characteristics of 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione?
The compound has a bicyclic norbornane framework with two ketone groups at positions 2 and 3 and methyl substituents at position 6. Key spectroscopic data include:
- Molecular formula : C₉H₁₂O₂ (calculated from bicyclo[2.2.1] core + substituents).
- IR spectroscopy : Strong carbonyl stretching vibrations (~1700–1750 cm⁻¹) for the diketone groups, with additional peaks for C-H bending in the bicyclic structure .
- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns consistent with the bicyclic framework (e.g., loss of CO groups) .
Q. How can this compound be synthesized, and what are common intermediates?
A typical route involves Diels-Alder cycloaddition of cyclopentadiene with a dienophile (e.g., dimethyl maleate), followed by oxidation to introduce ketones. Hydrogenation or ozonolysis may stabilize intermediates, as seen in analogous bicyclic systems . For example, ozonolysis of substituted diazabicycloheptanes yields stable ketone hydrates, which could inform derivative synthesis .
Q. What safety protocols are critical for handling this compound in the lab?
Based on structurally similar bicyclic compounds (e.g., 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane):
- Use fume hoods to avoid inhalation (H335 hazard).
- Wear nitrile gloves and eye protection (H315/H319 risks).
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can stereoelectronic effects influence the reactivity of the diketone groups?
The bicyclic framework imposes steric constraints, altering ketone reactivity. For example:
- Ring strain : The norbornane system may enhance electrophilicity of the carbonyl groups, favoring nucleophilic additions.
- Conformational rigidity : Prevents free rotation, leading to stereoselective reactions (e.g., asymmetric reductions). Computational modeling (DFT) or kinetic studies are recommended to quantify these effects .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. IR)?
Discrepancies may arise from solvent effects or impurities. To address this:
Q. How can ozonolysis or photochemical methods be optimized for functionalizing the bicyclic core?
Ozonolysis of methylene-substituted analogs (e.g., 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane) produces ketone hydrates, which are stable under controlled conditions . Key parameters:
- Temperature : Perform reactions at –78°C to avoid overoxidation.
- Solvent choice : Use methanol/water mixtures to stabilize intermediates.
- Catalysis : Transition metals (e.g., FeCl₃) may accelerate regioselective cleavage .
Methodological Guidance
Designing experiments to study thermal stability:
- Differential scanning calorimetry (DSC) : Measure decomposition temperatures.
- Thermogravimetric analysis (TGA) : Track mass loss under controlled heating.
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products .
Developing HPLC protocols for purity analysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
